REACTION_CXSMILES
|
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].BrC1C=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:10]=1C#N.[C]=[O:20]>[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CO>[CH3:18][O:17][C:14]1[CH:15]=[C:7]2[C:5](=[CH:10][CH:13]=1)[C:4](=[O:20])[NH:3][CH2:6]2 |f:3.4.5.6,^3:18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
0.362 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The obtained solution was concentrated down to a light orange color solid, 6.66 g
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CNC(C2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |